REACTION_CXSMILES
|
[F:1][C:2]([F:14])([F:13])[C:3]1[CH:12]=[CH:11][C:6]2[N:7]=[C:8]([SH:10])[NH:9][C:5]=2[CH:4]=1.Cl.Cl[CH2:17][C:18]1[C:23]([CH3:24])=[C:22]([O:25][CH3:26])[C:21]([CH3:27])=[CH:20][N:19]=1.[OH-].[Na+]>O>[CH3:26][O:25][C:22]1[C:21]([CH3:27])=[CH:20][N:19]=[C:18]([CH2:17][S:10][C:8]2[NH:9][C:5]3[CH:4]=[C:3]([C:2]([F:13])([F:1])[F:14])[CH:12]=[CH:11][C:6]=3[N:7]=2)[C:23]=1[CH3:24] |f:1.2,3.4|
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Name
|
|
Quantity
|
21.8 g
|
Type
|
reactant
|
Smiles
|
FC(C1=CC2=C(N=C(N2)S)C=C1)(F)F
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Name
|
|
Quantity
|
22.2 g
|
Type
|
reactant
|
Smiles
|
Cl.ClCC1=NC=C(C(=C1C)OC)C
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
alcohol
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Quantity
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400 mL
|
Type
|
solvent
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while cooling with ice
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Type
|
WAIT
|
Details
|
the mixture is left
|
Type
|
TEMPERATURE
|
Details
|
at reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
subsequently evaporated to dryness in vacuo
|
Type
|
DISSOLUTION
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Details
|
The residue is dissolved in 1.5 l of methylene chloride
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Type
|
WASH
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Details
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The solution is washed firstly with 200 ml of 1.5N sodium hydroxide solution
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Type
|
DRY_WITH_MATERIAL
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Details
|
3 x with 700 ml of water, dried over sodium sulphate
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Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product is purified on 360 g of silica gel with ethyl acetate/methylene chloride (1:1) as the elution agent
|
Type
|
CUSTOM
|
Details
|
Crystallization from methylene chloride/petroleum ether
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C(=NC=C1C)CSC=1NC2=C(N1)C=CC(=C2)C(F)(F)F)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |